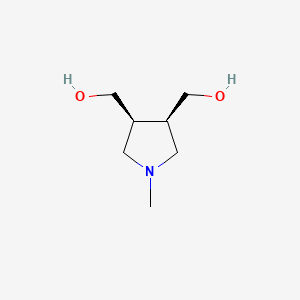
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methylation: The methyl group is introduced at the nitrogen atom through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation of the precursor.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Utilized in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:
3,4-Pyrrolidinedimethanol, 1-(phenylmethyl)-, (3R,4S)-rel-: This compound has a phenylmethyl group instead of a methyl group, which may result in different chemical and biological properties.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, which can affect their reactivity and applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[(3R,4S)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
Clé InChI |
RVSPLGLVJSTLGM-KNVOCYPGSA-N |
SMILES isomérique |
CN1C[C@@H]([C@@H](C1)CO)CO |
SMILES canonique |
CN1CC(C(C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B8619394.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8619413.png)
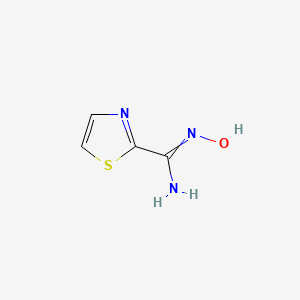
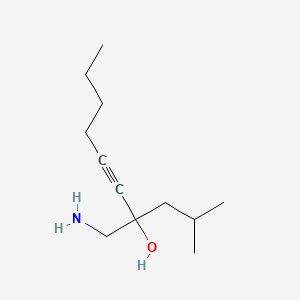


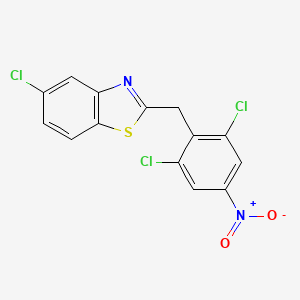

![N-[1-(diphenylmethyl)-3-azetidinyl]methanesulfonamide](/img/structure/B8619442.png)
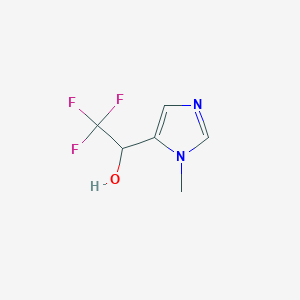

![N-Benzyl-6-[(prop-2-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8619457.png)


